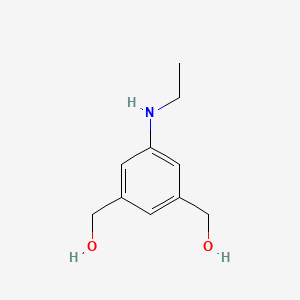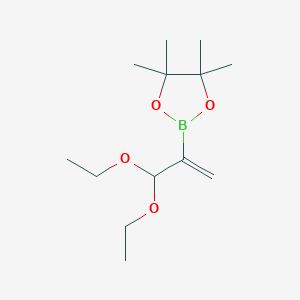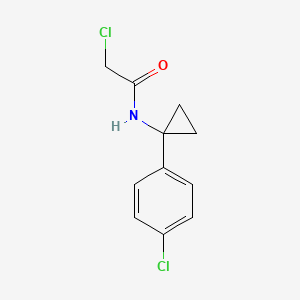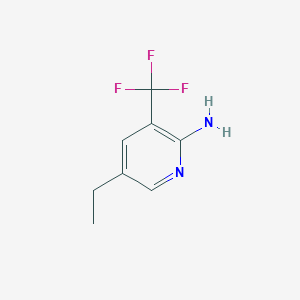
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an ethyl group at the 5-position, a trifluoromethyl group at the 3-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-ethyl-2-aminopyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as the trifluoromethylating agent .
Industrial Production Methods
Industrial production of 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced by-products . Additionally, the scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of an ethyl group.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Contains an amino and hydroxyl group instead of an ethyl group.
Uniqueness
5-Ethyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-ethyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H9F3N2/c1-2-5-3-6(8(9,10)11)7(12)13-4-5/h3-4H,2H2,1H3,(H2,12,13) |
InChI Key |
OXRKZHBCWAXCSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


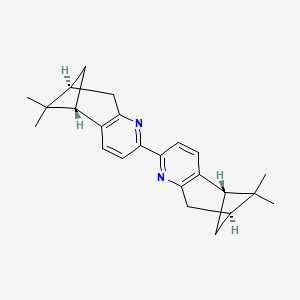
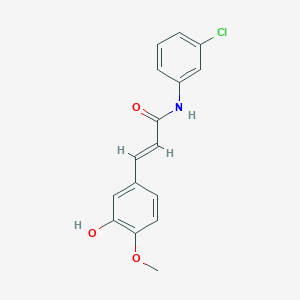
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
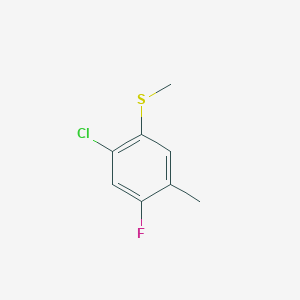
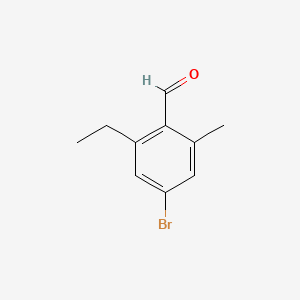
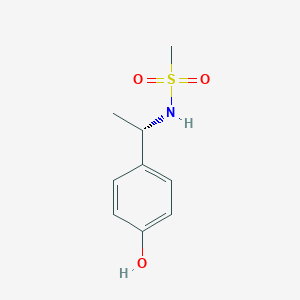
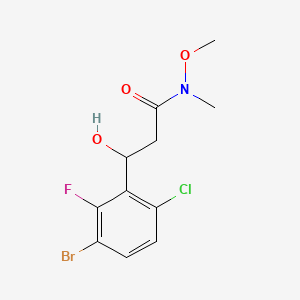

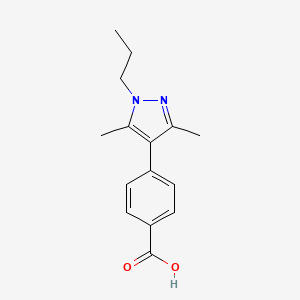
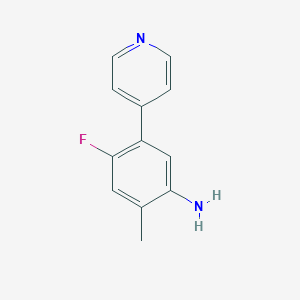
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
